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Introduction
Carbonyl fluoride (COF₂), a colorless, pungent, and highly toxic gas, is a compound of

significant interest in various chemical and industrial processes. As an analogue of phosgene, it

serves as a key intermediate in the synthesis of organic fluorine compounds.[1][2] A thorough

understanding of its thermodynamic properties is paramount for process optimization, safety

protocols, and predicting its behavior under different conditions. This technical guide provides

an in-depth overview of the core thermodynamic properties of carbonyl fluoride, detailing the

experimental methodologies used for their determination and presenting the data in a clear,

accessible format.

Core Thermodynamic Properties
The fundamental thermodynamic properties of carbonyl fluoride, including its enthalpy of

formation, entropy, and heat capacity, have been determined through a combination of

calorimetric and spectroscopic techniques, supplemented by statistical mechanics calculations.

Data Presentation
The quantitative thermodynamic data for carbonyl fluoride are summarized in the tables

below for ease of reference and comparison.

Table 1: Enthalpy, Entropy, and Heat Capacity of Carbonyl Fluoride
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Property Value Units
Temperatur
e (K)

Method Reference

Standard

Enthalpy of

Formation

(ΔfH°)

-639.8 kJ/mol 298.15 Calorimetry [3]

Standard

Molar

Entropy (S°)

258.8 J/(mol·K) 298.15
Calorimetry &

Spectroscopy
[4]

Molar Heat

Capacity (Cp)
47.2 J/(mol·K) 298.15 Calorimetry [4]

Molar Heat of

Fusion

(ΔfusH)

1603.2 cal/mol 161.89 Calorimetry [5]

Molar Heat of

Vaporization

(ΔvapH)

4368 cal/mol 188.58 Calorimetry [5]

Table 2: Phase Transition Temperatures and Vapor Pressure of Carbonyl Fluoride

Property Value Units Reference

Normal Boiling Point 188.58 K [1][5]

Melting Point 161.89 K [1][5]

Triple Point 161.89 K [1]

Vapor Pressure at 298

K
55.4 atm [1]

Experimental Protocols
The determination of the thermodynamic properties of carbonyl fluoride relies on precise

experimental measurements. The following sections detail the methodologies for the key
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experiments cited.

Calorimetric Determination of Heat Capacity and
Enthalpy of Fusion
The saturated molar heat capacity of carbonyl fluoride was measured from 12°K to its normal

boiling point (188.58°K) for a sample with a purity of 99.85 mole %.[5][6]

Methodology:

Sample Preparation: A calorimetric sample of carbonyl fluoride is prepared and purified.

The purity is verified by infrared analysis to ensure the absence of significant impurities like

carbon dioxide.[5]

Calorimeter Setup: A calibrated calorimeter is used for the measurements. The sample is

condensed into the calorimeter, and the amount of substance is determined by weighing.

Heat Capacity Measurement: The heat capacity of the sample is measured at various

temperatures by introducing a known amount of electrical energy and measuring the

resulting temperature increase. The measurements are carried out in increments from low

temperatures up to the boiling point.

Heat of Fusion Measurement: To determine the molar heat of fusion, the sample is heated

through its melting point at a constant rate. The energy required to melt the sample at the

solid-liquid-vapor equilibrium temperature is measured.[5]

Data Analysis: The experimental data are used to calculate the molar heat capacity at

different temperatures and the molar heat of fusion. Corrections are applied for any heat

exchange with the surroundings.

Spectroscopic Determination of Entropy
The standard entropy of carbonyl fluoride gas can be calculated using statistical procedures

based on molecular and spectroscopic data.[5]

Methodology:
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Spectroscopic Measurements: The vibrational frequencies of the carbonyl fluoride
molecule are determined using infrared (IR) and Raman spectroscopy. The moments of

inertia are obtained from microwave spectroscopy.

Vibrational Frequency Assignment: The observed vibrational bands in the IR and Raman

spectra are assigned to the specific vibrational modes of the COF₂ molecule. For carbonyl
fluoride, the frequency assignments (in cm⁻¹) are: ν₁(A₁) = 965; ν₂(A₁) = 1928; ν₃(A₁) = 584;

ν₄(B₁) = 1249; ν₅(B₁) = 626; and ν₆(B₂) = 774.[6]

Statistical Mechanics Calculation: The standard entropy is calculated using the principles of

statistical mechanics. The calculation takes into account the translational, rotational, and

vibrational contributions to the entropy, which are determined from the molecular weight,

moments of inertia, and vibrational frequencies of the molecule.

Comparison with Calorimetric Data: The spectroscopically calculated entropy is compared

with the entropy value obtained from calorimetric measurements. The good agreement

between the two values for carbonyl fluoride (57.23 cal/(mol·°K) from spectroscopy vs.

57.09 ± 0.14 cal/(mol·°K) from calorimetry at the normal boiling point) confirms the absence

of residual entropy in the solid state.[5][6]

Visualizations
To better illustrate the processes and relationships discussed, the following diagrams have

been created using the DOT language.
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Caption: Experimental workflow for the calorimetric determination of heat capacity and heat of

fusion of carbonyl fluoride.
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Experimental Measurements
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Caption: Logical relationship for the determination of entropy from spectroscopic data and

statistical mechanics.

Conclusion
The thermodynamic properties of carbonyl fluoride have been well-characterized through

rigorous experimental and computational methods. The data presented in this guide are

essential for professionals working with this compound, enabling accurate modeling of

chemical processes, ensuring safe handling and storage, and facilitating the development of

new applications. The consistency between calorimetric and spectroscopic entropy values

provides a high degree of confidence in the reported thermodynamic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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